Ácido 5-amino-4-(((benciloxi)carbonil)amino)-5-oxopentanoico

Descripción general

Descripción

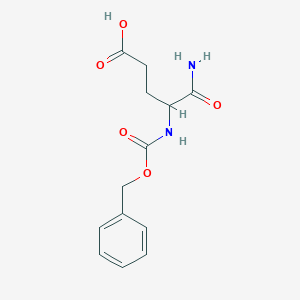

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxycarbonyl group, and a pentanoic acid backbone. Its molecular formula is C13H16N2O5.

Aplicaciones Científicas De Investigación

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is the 5′-adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to stress .

Mode of Action

The compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMP-dependent protein kinase (AMPK) activity . By activating AMPK, it can inhibit the synthesis of Transforming Growth Factor Beta 1 (TGF-β1), a protein that promotes the transdifferentiation of keratocytes into myofibroblasts .

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It is an intermediate in the generation of inosine monophosphate . It also inhibits TGF-β1-induced fibrosis in various cell types . This leads to a decrease in the synthesis of α-smooth muscle actin (α-SMA) and fibronectin, proteins that are upregulated during myofibroblast differentiation .

Pharmacokinetics

Its action is dependent on ampk, suggesting that it may need to be metabolized to an active form to exert its effects .

Result of Action

The activation of AMPK by this compound results in the suppression of TGF-β1 and extracellular matrix (ECM) protein expression . This leads to a decrease in myofibroblast differentiation and ECM synthesis, which are key processes in fibrosis .

Action Environment

The action of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid can be influenced by various environmental factors. For instance, in the context of corneal alkali injury, the compound’s antifibrotic effect was observed when it was applied multiple times daily for a period of 21 days . This suggests that the frequency and duration of treatment can impact the compound’s efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the oxopentanoic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino and benzyloxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-4-imidazolecarboxamide: This compound shares a similar amino group and imidazole ring structure.

5-Amino-4-cyanoimidazole: Another related compound with a cyano group instead of the benzyloxycarbonyl group.

5-Amino-4-hydroxyiminopyrazole: A compound with a similar amino group and pyrazole ring structure.

Uniqueness

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group provides additional stability and protection to the amino group, making it a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, commonly referred to by its CAS number 6398-06-7, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Details |

|---|---|

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.28 g/mol |

| CAS Number | 6398-06-7 |

| Purity | >99% |

| SMILES Code | O=C(O)CCC@HC(N)=O |

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid exhibits several biological activities that can be attributed to its structural components:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including BACE-1 (Beta-site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease. Research indicates that modifications in the compound's structure can significantly enhance its inhibitory activity against BACE-1, with IC50 values varying based on specific functional groups present .

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit antioxidant effects, which are crucial for mitigating oxidative stress in cells. The presence of specific substituents influences the degree of antioxidant activity, with some derivatives showing enhanced stability and reduced toxicity compared to their parent compounds .

- Cell Viability and Cytotoxicity : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cell lines. Results indicate that while some concentrations may inhibit cell growth, others can promote cell viability depending on the cellular context and treatment duration .

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid through various experimental setups:

Study 1: BACE-1 Inhibition

In a comparative analysis using different derivatives, it was found that a specific derivative exhibited an IC50 value of 8.44 µM against BACE-1, indicating strong inhibitory potential. This study utilized fluorescence resonance energy transfer (FRET) assays to quantify enzyme inhibition effectively .

Study 2: Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, where several derivatives were tested for their ability to scavenge free radicals. The results indicated that modifications leading to increased hydrophilicity enhanced antioxidant activity significantly compared to more lipophilic counterparts .

Study 3: Cytotoxicity Assessment

A comprehensive cytotoxicity assay was performed on human neuroblastoma cells treated with varying concentrations of the compound. The findings revealed a dose-dependent response where lower concentrations promoted cell survival while higher doses induced apoptosis, highlighting the compound's dual role as both a potential therapeutic agent and a cytotoxic agent under certain conditions .

Propiedades

IUPAC Name |

5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFBOIIKTDKSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-39-5, 6398-06-7 | |

| Record name | NSC92153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC88733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.